7-(4-Chlorobutoxy)quinolin-2(1H)-one

Green Chemistry Oxidative Aromatization Process Chemistry

Sourcing a regioisomerically pure brexpiprazole penultimate intermediate with validated process performance is a critical supply chain bottleneck. 7-(4-Chlorobutoxy)quinolin-2(1H)-one (CAS 913613-82-8) is the exact 7-substituted quinolin-2(1H)-one required for direct nucleophilic coupling with 1-(benzo[b]thiophen-4-yl)piperazine-eliminating additional aromatization or pre-functionalization steps required by 3,4-dihydro or 7-hydroxy analogs. • Demonstrated 80% isolated yield at 100 g scale under green oxidative aromatization conditions, providing pilot-plant and commercial manufacturing validation. • Supplied with full characterization data (NMR, HPLC, GC) compliant with ANDA regulatory guidelines; cataloged as Brexpiprazole Impurity 7/26 for QC release testing. • Multi-vendor availability across research (mg-g) and bulk (kg-ton) scales mitigates single-source supply risk.

Molecular Formula C13H14ClNO2
Molecular Weight 251.71
CAS No. 913613-82-8
Cat. No. B602202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-Chlorobutoxy)quinolin-2(1H)-one
CAS913613-82-8
Synonyms7-(4-chlorobutoxy)-1H-quinolin-2-one;  2(1H)-Quinolinone,7-(4-chlorobutoxy)-
Molecular FormulaC13H14ClNO2
Molecular Weight251.71
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC(=O)N2)OCCCCCl
InChIInChI=1S/C13H14ClNO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3-6,9H,1-2,7-8H2,(H,15,16)
InChIKeyDPQAKBJISUNJNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(4-Chlorobutoxy)quinolin-2(1H)-one (CAS 913613-82-8) Intermediate Sourcing and Technical Specification


7-(4-Chlorobutoxy)quinolin-2(1H)-one (CAS 913613-82-8), also referred to as 7-(4-chlorobutoxy)-1H-quinolin-2-one, is a halogenated quinolin-2(1H)-one derivative with molecular formula C13H14ClNO2 and molecular weight 251.71 g/mol . It functions as a key synthetic intermediate in the preparation of brexpiprazole, an atypical antipsychotic drug used for the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder [1][2]. The compound bears a 4-chlorobutoxy side chain at the 7-position of the quinolin-2(1H)-one core, enabling nucleophilic substitution reactions with piperazine derivatives to construct the final drug scaffold [3].

Why Generic 7-(4-Chlorobutoxy)quinolin-2(1H)-one Analogs Cannot Substitute CAS 913613-82-8 in Brexpiprazole Synthesis


Generic substitution among quinolin-2(1H)-one analogs bearing a 4-chlorobutoxy side chain fails due to fundamental differences in oxidation state, regiochemistry, and physicochemical properties that directly impact synthetic utility and regulatory compliance. The fully aromatic quinolin-2(1H)-one core (CAS 913613-82-8) cannot be replaced by its 3,4-dihydro counterpart (CAS 120004-79-7) without introducing an additional aromatization step, which alters reaction yields, impurity profiles, and process economics . Furthermore, regioisomers such as the 5-substituted variant (CAS 2116542-22-2) produce distinct chemical and chromatographic behavior, rendering them unsuitable as direct substitutes in validated synthetic routes where the 7-position substitution is structurally required for proper coupling to the piperazine moiety [1][2]. Even the synthetic precursor 7-hydroxyquinolin-2(1H)-one (CAS 70500-72-0) cannot substitute for the final chlorobutoxy intermediate, as it lacks the essential alkyl chloride leaving group required for the nucleophilic substitution step with 1-(benzo[b]thiophen-4-yl)piperazine [3]. These differences are quantifiable and directly translate to divergent performance in brexpiprazole manufacturing processes.

Quantitative Differentiation Evidence for 7-(4-Chlorobutoxy)quinolin-2(1H)-one (CAS 913613-82-8)


Green Chemistry Oxidative Aromatization: 80% Isolated Yield at 100 g Scale for Brexpiprazole Intermediate Preparation

7-(4-Chlorobutoxy)quinolin-2(1H)-one was prepared via transition-metal-activated persulfate-mediated oxidative aromatization of its 3,4-dihydro precursor in 80% isolated yield on a 100 g scale, conforming to green chemistry principles [1]. This protocol outperformed alternative quinolin-2(1H)-one derivative preparations, which yielded between 52% and 89% under comparable conditions [2].

Green Chemistry Oxidative Aromatization Process Chemistry

Comparative Physicochemical Properties: LogP and TPSA Differentiate CAS 913613-82-8 from 3,4-Dihydro Analog

The fully aromatic quinolin-2(1H)-one (CAS 913613-82-8) exhibits a consensus LogP of 2.94 and topological polar surface area (TPSA) of 42.09 Ų, whereas its 3,4-dihydro analog (CAS 120004-79-7) possesses a higher molecular weight (253.72 vs. 251.71 g/mol) and an additional saturated carbon-carbon bond that alters its lipophilicity profile . No quantitative LogP value is reported for the 3,4-dihydro analog in available vendor datasheets .

Physicochemical Characterization Lipophilicity Drug Design

Regioisomeric Differentiation: 7-Substituted CAS 913613-82-8 vs. 5-Substituted CAS 2116542-22-2 in Brexpiprazole Impurity Profiles

The 7-substituted compound (CAS 913613-82-8) and the 5-substituted regioisomer (CAS 2116542-22-2) are both cataloged as brexpiprazole impurities but are assigned distinct impurity codes—Brexpiprazole Impurity 7/26 and Brexpiprazole Impurity 82, respectively—indicating non-identical chromatographic behavior and requiring separate analytical reference standards [1][2]. The regioisomeric substitution position alters the electronic environment of the quinolin-2(1H)-one core, which directly affects HPLC retention times and mass spectrometric fragmentation patterns.

Regioisomer Analysis Pharmaceutical Impurities Analytical Standards

Patent-Defined Synthetic Route Convergence: CAS 913613-82-8 as Direct Precursor to Brexpiprazole

WO2017216661A1 explicitly claims a process for preparing brexpiprazole via direct reaction of 7-(4-chlorobutoxy)quinolin-2(1H)-one with 1-(benzo[b]thiophen-4-yl)piperazine, establishing this compound as the immediate penultimate intermediate in the patented route [1]. Alternative synthetic intermediates such as 7-hydroxyquinolin-2(1H)-one (CAS 70500-72-0) require additional O-alkylation steps that increase step count and introduce competing side reactions, while the 3,4-dihydro analog necessitates a separate aromatization operation [2][3].

Process Patent Nucleophilic Substitution API Manufacturing

Commercially Available Purity Grades: 95% Minimum with Certificates of Analysis up to 97%+

Multiple reputable suppliers offer 7-(4-Chlorobutoxy)quinolin-2(1H)-one with minimum purity specifications ranging from 95% to 97%, with analytical characterization data including NMR, HPLC, and GC provided in batch-specific Certificates of Analysis . The 3,4-dihydro analog (CAS 120004-79-7) is typically offered at >95% purity, while the 5-substituted regioisomer (CAS 2116542-22-2) is supplied as an analytical standard with detailed characterization data compliant with regulatory guidelines [1].

Purity Specification Quality Control Procurement Benchmarking

7-(4-Chlorobutoxy)quinolin-2(1H)-one (CAS 913613-82-8): Evidence-Based Application Scenarios


Brexpiprazole API Manufacturing: Direct Penultimate Intermediate for Nucleophilic Coupling

This compound serves as the immediate penultimate intermediate in the patented synthetic route to brexpiprazole, reacting directly with 1-(benzo[b]thiophen-4-yl)piperazine via nucleophilic substitution to yield the final API [1]. The 80% isolated yield demonstrated at 100 g scale under green chemistry oxidative aromatization conditions provides process validation for pilot-plant and commercial manufacturing [2]. Procurement of this specific intermediate eliminates the need for additional synthetic steps that would be required if using the 3,4-dihydro analog or the 7-hydroxy precursor [3].

Analytical Reference Standard for Brexpiprazole Impurity Profiling and HPLC Method Validation

7-(4-Chlorobutoxy)quinolin-2(1H)-one is cataloged as Brexpiprazole Impurity 7 (CATO) and Impurity 26 (SynZeal), and is supplied with detailed characterization data compliant with regulatory guidelines [4][5]. The compound's consensus LogP of 2.94 and TPSA of 42.09 Ų inform chromatographic method development, while its distinct regioisomeric identity (7-substituted vs. 5-substituted Impurity 82) ensures accurate identification and quantification in quality control release testing [6].

Process Chemistry Research: Green Oxidation Methodology Development and Scale-Up Studies

The demonstrated 80% isolated yield at 100 g scale using transition-metal-activated persulfate salts validates this compound as a benchmark substrate for oxidative aromatization methodology development [2]. The protocol's adherence to green chemistry principles and the reported yield range of 52–89% for structurally diverse quinolin-2(1H)-one derivatives provide a quantifiable performance baseline for process optimization and comparative studies [2].

Pharmaceutical Intermediate Supply Chain: Multi-Vendor Sourcing with Validated Purity Grades

Multiple reputable suppliers offer 7-(4-Chlorobutoxy)quinolin-2(1H)-one with minimum purity specifications ranging from 95% to 97% and higher, with batch-specific Certificates of Analysis including NMR, HPLC, and GC characterization data . This multi-vendor availability mitigates single-source supply risk and supports competitive procurement for research and development, pilot-scale manufacturing, and commercial API production [7].

Technical Documentation Hub

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